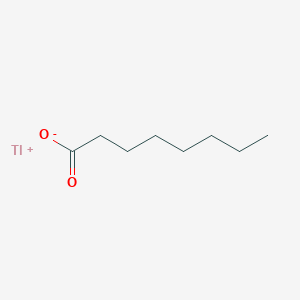
thallium(I) octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(I) octanoate is a chemical compound with the formula C₈H₁₅O₂TlThis compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium(I) octanoate can be synthesized by reacting thallium(I) ethoxide with octanoic acid in a petroleum ether solution. The reaction is typically carried out by slowly adding thallium(I) ethoxide to a stirred solution of octanoic acid in petroleum ether, which has a boiling point of 60-80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Thallium(I) octanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can participate in substitution reactions, where it is replaced by other cations
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reducing Agents: Sulfur dioxide, hydrogen sulfide.
Substitution Conditions: Neutral or slightly acidic conditions are often used for substitution reactions.
Major Products Formed:
Oxidation: Thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Various thallium salts depending on the substituting cation.
Applications De Recherche Scientifique
Thallium(I) octanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of thallium(I) octanoate involves its ability to mimic potassium ions, which allows it to interfere with various biological processes. Thallium ions can disrupt cellular functions by inhibiting enzymes and interfering with ion channels. This leads to oxidative stress, DNA damage, and apoptosis in cells .
Comparaison Avec Des Composés Similaires
- Thallium(I) acetate
- Thallium(I) triflate
- Thallium(I) bromide
Comparison: Thallium(I) octanoate is unique due to its specific organic ligand, octanoic acid, which imparts distinct properties compared to other thallium(I) compounds. For example, thallium(I) acetate and thallium(I) triflate are more commonly used in organic synthesis, while thallium(I) bromide is known for its photosensitivity .
Propriétés
Numéro CAS |
18993-50-5 |
|---|---|
Formule moléculaire |
C8H15O2Tl |
Poids moléculaire |
347.59 g/mol |
Nom IUPAC |
octanoate;thallium(1+) |
InChI |
InChI=1S/C8H16O2.Tl/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
FWHYAAFZQBJZLE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC(=O)[O-].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















